molecular formula C12H17NO3 B13590031 3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine

Cat. No.: B13590031
M. Wt: 223.27 g/mol
InChI Key: RFCKJIAVOVUVBX-SNAWJCMRSA-N
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Description

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C12H17NO3. It is a derivative of phenethylamine and is characterized by the presence of three methoxy groups attached to the benzene ring.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17NO3/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-5,7-8H,6,13H2,1-3H3/b5-4+

InChI Key

RFCKJIAVOVUVBX-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/CN)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CCN)OC)OC

Origin of Product

United States

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